Product packaging for D-Prallethrin(Cat. No.:CAS No. 103065-19-6)

D-Prallethrin

Cat. No.: B1140269
CAS No.: 103065-19-6
M. Wt: 300.396
Attention: For research use only. Not for human or veterinary use.
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Description

D-Prallethrin is a synthetic pyrethroid insecticide of significant interest in public health and neurotoxicology research . It is primarily utilized in scientific studies for the control of insects such as mosquitoes, houseflies, cockroaches, and ants in residential and public health settings . Its main research value lies in its rapid knock-down effect and its role as a sodium channel modulator in the insect nervous system . The compound acts by interfering with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous system, leading to altered neuron firing and ultimately neurotoxicity . As a Type I pyrethroid, it is structurally characterized by the lack of an alpha-cyano moiety and induces a specific neurotoxicological syndrome in animal models, described as the T-syndrome, which includes fine tremor and aggressive sparring . Research into this compound provides valuable insights into the mechanisms of pyrethroid toxicity and their environmental impact, given that it is very toxic to bees and fish but of low toxicity to birds . Furthermore, its effects on non-target organisms, including potential cardiac conduction disturbances noted in mammalian models, present a critical area of scientific investigation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O3 B1140269 D-Prallethrin CAS No. 103065-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRKQBMYOFFMU-PVAVHDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274045
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,(1S)-2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl ester, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103065-19-6
Record name Prallethrin, (1R,4S)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103065196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,(1S)-2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl ester, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALLETHRIN, (1R,4S)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99J52N1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to D-Prallethrin

The synthesis of pyrethroids like this compound is a multi-step process that involves the esterification of a specific alcohol with a carboxylic acid, both of which require their own complex synthesis. tiiips.com The core of this compound's structure is formed by the esterification of the (S)-enantiomer of 2-methyl-4-oxo-3-(2-propynyl)cyclopent-2-enol (also known as (S)-PG-lon) with (1R)-trans-chrysanthemic acid. jst.go.jpnih.gov

Key intermediates in this process include ethyl chrysanthemate, which serves as a precursor to the acid component. mdpi.com A general synthetic pathway can involve:

Preparation of Precursors : The synthesis begins with the preparation of the necessary building blocks. For the alcohol moiety, this can involve starting materials like cyclopentadiene (B3395910) and propargyl chloride. tiiips.com The acid moiety is derived from chrysanthemic acid.

Cycloaddition : A Diels-Alder reaction, a type of cycloaddition, may be employed to form the six-membered ring structure that is a precursor to the final alcohol component. tiiips.com

Esterification : The crucial step is the esterification reaction, where the alcohol ((S)-PG-lon) and the acid chloride of (1R)-trans-chrysanthemic acid are combined to form the this compound ester. tiiips.comarkat-usa.org

Purification : The final step involves the purification of the reaction mixture to remove any unreacted starting materials and by-products, yielding the pure this compound compound. tiiips.com

Careful control of reaction conditions is critical. For instance, the propargyl analogue of allethrin (B1665230) was found to be susceptible to isomerization into a less active allene (B1206475) compound under even slightly basic conditions, highlighting the need for precise synthesis to maintain the desired chemical structure and purity. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution

Prallethrin (B1678036) is a chiral molecule with three stereogenic centers, which means it can exist as a total of eight different stereoisomers. nih.govchemistryviews.orgnih.gov The insecticidal activity is highly dependent on the specific stereochemistry of the molecule. nih.gov The most potent isomer is this compound, which has the (1R)-trans configuration at the cyclopropane (B1198618) ring of the chrysanthemic acid moiety and the (S) configuration at the alcohol moiety ((S)-PG-lon). jst.go.jparkat-usa.orgnih.gov

Achieving the desired stereochemistry is a significant challenge in its synthesis. Commercial prallethrin is typically a mixture of stereoisomers, predominantly the [1R,trans; S] and [1R,cis; S] isomers in an approximate 4:1 ratio. who.intherts.ac.ukesslabshop.com

Methods for obtaining the enantiomerically pure components include:

Biochemical Resolution : A key method for obtaining the required (S)-alcohol is the optical resolution of the racemic alcohol precursor, 2-methyl-4-oxo-3-propargylcyclopent-2-enol (PG-lon). This can be accomplished through biochemical hydrolysis of the corresponding acetate (B1210297) using enzymes from microorganisms like Bacillus subtilis. nih.gov This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-PG-lon.

Chromatographic Separation : For the final product, advanced chromatographic techniques are employed. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating the different stereoisomers of prallethrin after the synthesis is complete. who.intresearchgate.net Gas chromatography (GC) can also be used for isomer analysis. who.int

Diastereomeric Salt Formation : A classical chemical resolution technique involves reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral base. This forms a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. libretexts.org Once separated, the pure acid enantiomer can be regenerated. This principle can be applied to resolve the chrysanthemic acid precursor.

Table 1: Key Stereoisomers of Prallethrin and their Configuration
Isomer NameConfiguration at Acid MoietyConfiguration at Alcohol Moiety
This compound ([1R,trans; S])1R, transS
[1R,cis; S]1R, cisS
[1R,trans; R]1R, transR
[1R,cis; R]1R, cisR

Design and Synthesis of Novel Analogues

The development of novel insecticides often involves using an existing active molecule, like this compound, as a lead compound for structural modification. Prallethrin itself is a result of such a process, being designed as a propargyl analogue of allethrin. jst.go.jpnih.gov The initial synthesis of this analogue was reported in 1961, but its high insecticidal potential was only realized later after overcoming synthesis challenges that led to impurities. nih.govdrugfuture.com

A notable example of designing analogues from prallethrin is the invention of imiprothrin . Chemists redesigned the structure of the alcohol moiety of prallethrin in a manner analogous to another pyrethroid, tetramethrin, which led to the creation of imiprothrin. jst.go.jpnih.govmdpi.com This new compound exhibited the highest knockdown activity against cockroaches among synthetic pyrethroids. jst.go.jpmdpi.com This demonstrates a strategy of merging structural features from different successful insecticides to create novel compounds with enhanced or specific activities.

Structure-Activity Relationship (SAR) Studies for Insecticidal Efficacy

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a pesticide influences its biological activity. For pyrethroids, insecticidal efficacy is highly stereospecific. nih.gov

Key SAR findings for this compound include:

Stereochemistry is Paramount : The insecticidal activity of prallethrin's stereoisomers varies significantly. The ester of (S)-PG-lon with (1R)-trans-chrysanthemic acid, which is this compound, is the most active isomer against houseflies (Musca domestica). jst.go.jp It is reported to be almost 20 times more active than natural pyrethrins. jst.go.jp In contrast, the ester of the antipodal (R)-PG-lon with the same (1R)-trans-acid shows only moderate activity. jst.go.jp

Role of the Acid Moiety : The (1R)-configuration in the chrysanthemic acid portion is critical for high efficacy. arkat-usa.org

Role of the Alcohol Moiety : The (S)-configuration of the alcohol moiety (PG-lon) is essential for the highest activity levels. jst.go.jp

Influence of the Propargyl Group : The propargyl side chain on the cyclopentenone ring is a defining feature of prallethrin. Its introduction in place of the allyl group of allethrin, when synthesized with high purity, resulted in a compound with more than twice the insecticidal activity of allethrin. nih.gov

Table 2: Relative Insecticidal Activity of Prallethrin Stereoisomers against Houseflies (Musca domestica)
Acid Moiety IsomerAlcohol Moiety IsomerRelative Insecticidal Activity (Natural Pyrethrins = 100)
(1R)-trans-chrysanthemic acid(S)-PG-lon1960
(1R)-trans-chrysanthemic acid(R)-PG-lon400

Data sourced from J-Stage. jst.go.jp

Furthermore, SAR can be influenced by the development of insecticide resistance in target pests. For example, in housefly strains with kdr (knockdown resistance) mutations, resistance levels are generally weaker for cyclopentenone derivatives like prallethrin compared to pyrethroids containing an α-cyano group. capes.gov.br This suggests that the structural class of prallethrin may have advantages in certain resistance management scenarios.

Molecular and Physiological Mechanisms of Action in Arthropods

Voltage-Gated Sodium Channel Modulation

The principal mechanism of D-Prallethrin's insecticidal activity is its interaction with voltage-gated sodium channels, which are transmembrane proteins essential for the initiation and propagation of action potentials in neurons. researchgate.netfrontiersin.orgbepress.com By binding to these channels, pyrethroids disrupt their normal gating function, which involves the transition between closed, open, and inactivated states. herts.ac.ukmdpi.com This interference with sodium ion flow across the neuronal membrane is the foundation of its neurotoxic effect. annualreviews.orgscielo.br

This compound, like other pyrethroids, modifies the gating kinetics of voltage-gated sodium channels. cdc.govescholarship.org Research demonstrates that pyrethroids preferentially bind to the open state of the sodium channel, effectively slowing both the activation (opening) and inactivation (closing) processes. herts.ac.ukbioone.orgnih.gov This action prolongs the flow of sodium ions into the neuron during depolarization, resulting in a characteristic "tail current" upon repolarization. researchgate.netirac-online.org The interaction is highly stereospecific, meaning the three-dimensional structure of the pyrethroid molecule is critical for its binding affinity and toxic efficacy. researchgate.net

The binding site for pyrethroids on the insect sodium channel is a topic of extensive research. Computational modeling and mutational analyses suggest that the binding pocket is a unique receptor site formed by several transmembrane segments within the channel's protein structure. herts.ac.uk Specifically, domains involving the S4-S5 linker and the S6 transmembrane segments of the sodium channel protein are implicated in forming the pyrethroid receptor site. researchgate.net The differential sensitivity between insects and mammals is partly attributed to variations in the amino acid sequences of the sodium channels in these organisms, which affects the binding affinity of the insecticide. bioone.orgijcmas.com

Table 1: Effects of Type I Pyrethroids (e.g., Prallethrin) on Sodium Channel Kinetics
Kinetic ParameterEffect of Type I Pyrethroid BindingConsequence
Channel Activation SlowedDelays the peak sodium current.
Channel Inactivation Markedly slowedProlongs the open state of the channel, allowing continued Na+ influx. mdpi.com
Channel Deactivation (Closing) Markedly slowedResults in a large, slowly decaying "tail current" after membrane repolarization. irac-online.org
Recovery from Inactivation DelayedReduces the number of channels available for subsequent action potentials.

The kinetic modifications induced by this compound lead to profound effects on neuronal function. The prolonged influx of sodium ions during an action potential causes a sustained membrane depolarization. annualreviews.orgherts.ac.uk This depolarization lowers the threshold for generating subsequent action potentials, leading to a state of hyperexcitability where neurons fire repetitive, uncontrolled impulses in response to a single stimulus. annualreviews.org

This repetitive firing is a hallmark of Type I pyrethroid poisoning and is the physiological basis for the initial "knockdown" effect observed in insects, characterized by hyperactivity, tremors, and convulsions. annualreviews.orgresearchgate.net As the neuronal disruption continues, the persistent depolarization can lead to a complete block of nerve impulse conduction, resulting in paralysis and eventual death of the arthropod. annualreviews.org

Interaction Kinetics and Binding Site Characterization

Investigation of Non-Sodium Channel Targets in Arthropods

Evidence suggests that pyrethroids can modulate the function of voltage-gated calcium channels (VGCCs). scielo.brcdc.gov These channels are critical for various neuronal functions, including neurotransmitter release. cdc.gov Some studies have shown that certain pyrethroids can affect intracellular calcium levels. nih.gov Significantly, the action potentials in some insect neurosecretory neurons are dependent on calcium ions rather than sodium ions, and these cells are highly sensitive to pyrethroids. annualreviews.orgresearchgate.net This suggests that pyrethroid action on calcium channels may be a key factor in disrupting neuroendocrine function in insects. wikipedia.org

Interactions with chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA), have also been reported as a secondary mechanism for pyrethroids. cdc.govijcmas.com GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and its receptor is a ligand-gated chloride channel. frontiersin.org Some pyrethroids can inhibit the flow of chloride ions through these channels, reducing neuronal inhibition and contributing to hyperexcitation. ijcmas.com This mechanism is generally more pronounced for Type II pyrethroids, but effects on chloride channels have been noted for Type I compounds at relatively high concentrations. cdc.gov

Calcium Channel Modulation

Neuroendocrine System Disruption in Arthropod Models

Beyond direct action on conventional neurons, pyrethroids have been shown to disrupt the neuroendocrine system in insects, which may contribute to the irreversible effects of intoxication. annualreviews.orgwikipedia.orgresearchgate.net Insect neurosecretory cells, which produce and release hormones that regulate vital processes like molting and reproduction, are particularly sensitive to pyrethroids. annualreviews.org

Studies on various insect models have demonstrated that pyrethroids can alter the firing patterns of neurosecretory neurons and induce the release of neurohormones. annualreviews.org For example, in the stick insect (Carausius morosus) and the kissing bug (Rhodnius prolixus), pyrethroids cause prolonged burst discharges in nerves connected to the corpora cardiaca, a major neuroendocrine gland. annualreviews.org This can lead to the uncontrolled release of hormones and ultrastructural changes in the gland's cells. annualreviews.org This disruption of hormonal regulation, which controls development, metabolism, and reproduction, represents a significant aspect of pyrethroid toxicity in arthropods. While direct studies linking this compound to specific hormone receptors like the ecdysone (B1671078) receptor are limited, its action on the neurosecretory cells that control the release of hormones like ecdysone is an established mechanism for the pyrethroid class. annualreviews.org

Table 2: Reported Neuroendocrine Effects of Pyrethroids in Arthropod Models
Arthropod ModelObserved EffectImplication
Stick Insect (Carausius morosus)Prolonged burst discharges in neurosecretory neurons. annualreviews.orgDisruption of normal neurohormone release patterns.
Kissing Bug (Rhodnius prolixus)Increased firing rate of nerves innervating the corpora cardiaca. annualreviews.orgUncontrolled release of neurohormones.
Locust (Locusta migratoria)Ultrastructural changes in corpora cardiaca cells and release of neurohormones. annualreviews.orgImpaired hormonal regulation and cellular damage.
Litchi Stink Bug (Conopomorpha sinensis)Altered expression of ecdysone receptor (EcR) and ultraspiracle protein (USP) genes after exposure to a pyrethroid (λ-cyhalothrin). scielo.brInterference with the ecdysone signaling pathway crucial for molting and development. scielo.br

Comparative Insecticidal Action Across Arthropod Orders

This compound, a synthetic pyrethroid insecticide, demonstrates a broad spectrum of insecticidal activity against a variety of household and public health pests. sentonpharm.com Its primary mode of action is through the disruption of the insect nervous system by acting as a sodium channel modulator, which leads to rapid paralysis and knockdown. ontosight.aiherts.ac.ukherts.ac.uk However, the efficacy and speed of this action vary significantly across different arthropod orders, and even among species within the same order. Research indicates that factors such as the target species, life stage, and the presence of synergists can influence the insecticidal performance of this compound.

Order Diptera (Flies and Mosquitoes)

The order Diptera, particularly mosquitoes, is a primary target for this compound-based products. Studies consistently show its effectiveness against various mosquito species. For instance, in laboratory tests using mosquito mats, formulations containing prallethrin (B1678036) resulted in a 90% mortality rate for Aedes aegypti. icup.org.uk Another study on Aedes albopictus populations in Malaysia found that commercial mosquito coils containing 0.04% w/w prallethrin induced 50% knockdown (KT50) in 5 to 17 minutes. researchgate.netbioone.org Sublethal doses of prallethrin have also been shown to significantly reduce the survival and future population size of both Aedes albopictus and Culex pipiens. mdpi.com

The compound is also effective against other dipterans. A field study evaluating a spray formulation containing prallethrin, permethrin (B1679614), and piperonyl butoxide demonstrated high repellent efficacy against several flies affecting horses, including face flies (Musca autumnalis), horse flies (Hippobosca equina), black flies (Simulium spp.), and tabanid flies, with efficacy remaining above 93% for up to four days post-treatment. researchgate.net

Order Coleoptera (Beetles)

This compound, particularly in combination with other pyrethroids, has proven effective against major stored-product pests from the order Coleoptera. A laboratory study investigated the efficacy of a surface treatment combining cyphenothrin (B1669663) and prallethrin against four beetle species. The formulation provided efficient control against adults of the rice weevil (Sitophilus oryzae), the sawtoothed grain beetle (Oryzaephilus surinamensis), the confused flour beetle (Tribolium confusum), and the larger grain borer (Prostephanus truncatus). cabidigitallibrary.org This indicates that this compound contributes to potent insecticidal action against key pests in this order. cabidigitallibrary.org

Order Hymenoptera (Ants, Bees, Wasps, and Hornets)

The effect of this compound on Hymenoptera presents a more complex picture, with toxicity varying greatly between pest species and beneficial insects like honey bees. Prallethrin is a primary insecticide in products used to control wasps and hornets. nih.gov However, its impact on non-target species like honey bees (Apis mellifera) is a significant consideration.

One comparative study found that this compound was significantly more toxic to honey bees than to Aedes aegypti mosquitoes when applied topically. flvc.org The lethal dose required to kill 50% of the test population (LD50) was much lower for A. mellifera than for Ae. aegypti, with the study calculating a honey bee tolerance index of 0.14, indicating high toxicity to the bees relative to the target mosquito. flvc.org Conversely, other field studies have reported that applications of certain pyrethroid formulations, including those with prallethrin, resulted in no significant honey bee mortality, suggesting that the formulation and application method are critical factors. oup.com

Order Blattodea (Cockroaches)

This compound is commonly utilized in household insecticide products for the control of cockroaches. sentonpharm.comnih.gov Its rapid knockdown effect makes it suitable for use in aerosol sprays and other formulations aimed at these pests. nih.gov

Interactive Data Table: Comparative Efficacy of this compound

Below is a summary of research findings on the efficacy of this compound against various arthropod species.

OrderSpeciesFormulation StudiedObserved EffectCitation
Diptera Aedes aegypti (Yellow Fever Mosquito)Mosquito Mat (15 mg/mat)90% mortality. icup.org.uk icup.org.uk
Diptera Aedes aegypti (Yellow Fever Mosquito)Topical Application (Technical Grade)LD50: 19.42 µg/g. flvc.org flvc.org
Diptera Aedes albopictus (Asian Tiger Mosquito)Mosquito Coil (0.04% w/w)KT50: 5.00 - 17.00 minutes. researchgate.netbioone.org researchgate.netbioone.org
Diptera Culex quinquefasciatus (Southern House Mosquito)Mosquito Mat (15 mg/mat)Lower mortality compared to Ae. aegypti. icup.org.uk icup.org.uk
Diptera Musca autumnalis, Hippobosca equina, Simulium spp.Spray (Prallethrin, Permethrin, PBO)>93% repellent efficacy for up to 4 days. researchgate.net researchgate.net
Coleoptera Sitophilus oryzae, Oryzaephilus surinamensis, etc.Surface Treatment (Cyphenothrin and Prallethrin)Efficient control of adults. cabidigitallibrary.org cabidigitallibrary.org
Hymenoptera Apis mellifera (Honey Bee)Topical Application (Technical Grade)Highly toxic (Tolerance Index vs. Ae. aegypti: 0.14). flvc.org flvc.org
Hymenoptera Wasps and HornetsCommercial ProductsPrimary insecticide in certain control products. nih.gov nih.gov
Blattodea CockroachesHousehold InsecticidesUsed for control with rapid knockdown effect. sentonpharm.comnih.gov sentonpharm.comnih.gov

Insecticide Resistance: Mechanisms, Evolution, and Management

Biochemical Resistance Mechanisms

Biochemical resistance, also known as metabolic resistance, is the most common mechanism and involves the enzymatic detoxification of insecticides before they can reach their target site in the nervous system. mdpi.comresearchgate.net Resistant insects may exhibit higher levels or more efficient forms of detoxification enzymes compared to their susceptible counterparts. mdpi.com The three primary enzyme families implicated in this process are esterases (EST), mixed-function oxidases (MFO), and glutathione (B108866) S-transferases (GST). pjoes.commdpi.com

Esterases are a diverse group of hydrolytic enzymes that play a crucial role in the detoxification of various insecticides, including pyrethroids like D-Prallethrin. These enzymes break down the insecticide molecule by hydrolyzing ester bonds, rendering it non-toxic. Increased esterase activity has been frequently linked to pyrethroid resistance in numerous insect species. researchgate.net

In studies on Aedes aegypti mosquitoes, elevated levels of α-esterases and β-esterases have been demonstrated in populations resistant to pyrethroids. um.edu.my For instance, research in Selangor, Malaysia, revealed that populations of Ae. aegypti resistant to various pyrethroid-based mosquito mat vaporizers, including those containing prallethrin (B1678036), showed significantly increased esterase activity. researchgate.netmsptm.org One study found that enzyme ratios for α-esterases ranged from 1.00 to 2.07-fold and for β-esterases from 1.00 to 2.08-fold in these populations compared to susceptible strains. msptm.org The involvement of esterases in pyrethroid resistance is often confirmed using synergist bioassays, where an esterase inhibitor is applied before insecticide exposure, leading to increased mosquito mortality. nih.govnih.gov

Table 1: Esterase Activity in Aedes aegypti Populations from Selangor, Malaysia

Population Locationα-Esterase Ratioβ-Esterase RatioPrallethrin Resistance Status
Sabak Bernam>1.0>1.0Resistant
Kuala Selangor>1.0>1.0Resistant
Hulu Selangor<1.0<1.0Moderate Resistant
Gombak>1.0>1.0Moderate Resistant
Petaling>1.0>1.0Moderate Resistant
Hulu Langat>1.0>1.0Resistant
Kuala Langat>1.0>1.0Resistant
Klang<1.0<1.0Moderate Resistant
Sepang>1.0>1.0Moderate Resistant
Source: Adapted from research findings on pyrethroid resistance in Malaysian Aedes aegypti. msptm.org

Mixed-function oxidases (MFOs), primarily cytochrome P450 monooxygenases (CYP450s), are a critical family of enzymes involved in the metabolism of a wide range of foreign compounds, including insecticides. ird.fr These enzymes detoxify pyrethroids through oxidative reactions. ird.fr Over-expression of specific P450 genes, particularly from the CYP6 and CYP9 subfamilies, has been strongly linked to pyrethroid resistance in vectors like Aedes aegypti. nih.gov

The role of MFOs in conferring resistance to this compound and other pyrethroids is often investigated using the synergist piperonyl butoxide (PBO), which inhibits MFO activity. wikipedia.org Studies have shown that pre-exposure to PBO can significantly increase the mortality of pyrethroid-resistant mosquitoes, confirming the involvement of MFOs. nih.govird.fr For example, in Ae. aegypti from Dhaka, Bangladesh, susceptibility to permethrin (B1679614) was fully restored in one colony after the addition of PBO. nih.gov Similarly, a study in Malaysia found that MFO activity was a key detoxification mechanism in Ae. aegypti populations resistant to prallethrin-based mosquito mats, with enzyme ratios ranging from 1.19 to 3.76-fold higher than susceptible strains. researchgate.netmsptm.org

Table 2: Effect of PBO Synergist on Prallethrin Efficacy against Aedes aegypti

Active IngredientKnockdown Time (KT50 in minutes)
Prallethrin11.71 - 14.35
Prallethrin with PBO6.61 - 8.13
Source: Data from a study on mosquito mat vaporizers in Selangor, Malaysia. researchgate.net

Glutathione S-Transferases (GSTs) constitute another major family of detoxification enzymes that contribute to insecticide resistance. researchgate.net GSTs catalyze the conjugation of reduced glutathione to a wide variety of hydrophobic, electrophilic compounds, including insecticides, making them more water-soluble and easier to excrete. ird.fr

Elevated GST activity has been associated with resistance to pyrethroids in several insect species. researchgate.netnih.gov In Aedes aegypti, studies have demonstrated a correlation between increased GST levels and resistance to pyrethroids. um.edu.my Research in Bangladesh found that the use of a GST synergist significantly increased mortality in a pyrethroid-resistant Ae. aegypti colony. nih.gov A separate investigation in Malaysia recorded GST ratios ranging from 1.14 to 1.71 in pyrethroid-resistant Ae. aegypti populations, with seven out of nine populations showing a significant increase in GST activity. msptm.org This indicates that GSTs are an important, though sometimes secondary, mechanism in the metabolic detoxification of pyrethroids. um.edu.my

Table 3: Glutathione S-Transferase (GST) Activity in Pyrethroid-Resistant Aedes aegypti

Population LocationGST Ratio (Fold Increase)Statistical Significance
Sabak Bernam>1.14Significant
Kuala Selangor>1.14Significant
Hulu Selangor>1.14Significant
Gombak<1.14Not Significant
Petaling<1.14Not Significant
Hulu Langat>1.14Significant
Kuala Langat>1.14Significant
Klang>1.14Significant
Sepang>1.14Significant
Source: Adapted from biochemical assays on Aedes aegypti from Selangor, Malaysia. msptm.org

Significance of Mixed Function Oxidases (MFO) in Metabolic Pathways

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular target of an insecticide is modified in resistant insects, reducing the insecticide's ability to bind and exert its toxic effect. pjoes.commdpi.com This type of resistance is a result of mutations in the genes that code for the target proteins. irac-online.org For pyrethroids like this compound, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.comwho.int

Resistance caused by mutations in the VGSC gene is commonly referred to as knockdown resistance (kdr). biorxiv.orgd-nb.info These mutations reduce the sensitivity of nerve cells to the disruptive action of pyrethroids and DDT, preventing the rapid paralysis or "knockdown" effect. wikipedia.orgd-nb.info The presence of kdr alleles is a key indicator of target-site resistance and can lead to cross-resistance between different pyrethroids. ird.fr

Several kdr mutations in the VGSC gene have been identified in Aedes aegypti worldwide. who.int The most frequently studied mutations include substitutions at positions S989, V1016, and F1534. nih.govwho.int For example, a study on Ae. aegypti in Southern China found a correlation between the frequency of the V1016G mutation and resistance to several type I pyrethroids, including prallethrin. d-nb.info Similarly, research in Bangladesh detected a high frequency (78–98%) of homozygous V1016G mutations in pyrethroid-resistant Ae. aegypti populations where prallethrin is used in control efforts. nih.gov The co-occurrence of multiple mutations, such as V1016G and F1534C, has also been observed and linked to high levels of resistance. who.int

The voltage-gated sodium channel is a transmembrane protein essential for the generation and propagation of nerve impulses. Pyrethroids act by binding to this channel, forcing it to remain open for an extended period, which leads to hyperexcitation of the nervous system, paralysis, and death of the insect. mdpi.comd-nb.info

Specific point mutations in the VGSC gene alter the amino acid sequence of the protein, changing its three-dimensional structure and reducing the binding affinity of pyrethroid molecules. irac-online.org The L1014F mutation was one of the first kdr mutations identified and is common in many insect species. d-nb.info In Aedes aegypti, other mutations are more prevalent. The V1016G mutation, a change from valine to glycine (B1666218) in domain II, segment 6 of the channel protein, is strongly associated with resistance to pyrethroids. nih.govbiorxiv.org The F1534C mutation, a phenylalanine to cysteine substitution in domain III, segment 6, is also widely reported and confers resistance to both DDT and pyrethroids. nih.govplos.org The detection and monitoring of these specific mutations provide a valuable tool for tracking the spread of pyrethroid resistance in vector populations. who.int

Table 4: Frequency of kdr Mutations in Pyrethroid-Resistant Aedes aegypti from Jazan Region, Saudi Arabia

MutationGenotypeResistant Phenotype (%)Susceptible Phenotype (%)
S989P Homozygous Resistant (PP)160
Heterozygous (SP)4813
Homozygous Susceptible (SS)3687
V1016G Homozygous Resistant (GG)320
Heterozygous (VG)4613
Homozygous Susceptible (VV)2287
F1534C Homozygous Resistant (CC)750
Heterozygous (FC)2113
Homozygous Susceptible (FF)487
Source: Data adapted from a study on kdr mutations in Aedes aegypti. who.int

Analysis of Knockdown Resistance (kdr) Alleles

Genetic Basis and Population Dynamics of Resistance

The development of resistance to this compound in insect populations is an evolutionary process driven by selection pressure. epa.govirac-online.org When a pest population is repeatedly exposed to an insecticide, individuals with genetic traits that confer tolerance are more likely to survive and reproduce, passing these traits to their offspring. epa.gov Over generations, this leads to a higher frequency of resistance alleles within the population, potentially rendering the insecticide ineffective. epa.govirac-online.org

Two primary types of physiological resistance mechanisms are responsible for diminishing the efficacy of pyrethroids like this compound:

Target-Site Insensitivity: This form of resistance involves genetic mutations in the target site of the insecticide. nih.gov Pyrethroids act on the voltage-gated sodium channels (VGSC) in the insect's nervous system, causing paralysis and death. nih.govd-nb.info Specific point mutations in the VGSC gene, often referred to as knockdown resistance (kdr) mutations, alter the channel's structure. nih.gov This change prevents the pyrethroid molecule from binding effectively, thus reducing its toxic effect. nih.govucsd.edu Kdr is a well-documented mechanism of resistance to both pyrethroids and DDT in numerous insect species, including significant disease vectors like Aedes aegypti. d-nb.infoplos.org

Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site. nih.govplos.org This is typically achieved through the increased production or efficiency of specific detoxification enzymes. plos.orgird.fr The primary enzyme families implicated in pyrethroid metabolism are Cytochrome P450 monooxygenases (P450s or CYPs), carboxylesterases (CCEs), and glutathione S-transferases (GSTs). nih.govplos.orgird.fr Over-expression of the genes encoding these enzymes can lead to rapid degradation of the insecticide, conferring resistance. nih.govnih.gov This type of resistance can sometimes be overcome by using synergists that inhibit these enzymes. nih.gov

The dynamics of a resistant population are influenced by the fitness cost associated with the resistance alleles. In some cases, resistant insects may be less fit than their susceptible counterparts in an insecticide-free environment, which can lead to a decline in resistance frequency if the selection pressure is removed. nih.govucsd.edu

Strategies for Resistance Mitigation

To combat the development and spread of insecticide resistance, several management strategies have been developed. These approaches aim to reduce selection pressure and prolong the useful life of insecticides like this compound.

Synergist Application and Co-Formulation Research

One key strategy to overcome metabolic resistance is the use of synergists. Synergists are chemicals that, while having little to no insecticidal activity on their own, enhance the potency of an active ingredient. nih.govsmolecule.com Piperonyl butoxide (PBO) is a widely used synergist in pyrethroid formulations. clarke.com It functions by inhibiting the activity of detoxification enzymes, particularly cytochrome P450s, thereby preventing the breakdown of the insecticide and allowing it to exert its lethal effect. nih.govsmolecule.com

Examples of this compound Co-Formulations
Partner Active Ingredient(s)Insecticide ClassPurpose/BenefitReference
Sumithrin (d-phenothrin)Pyrethroid (Group 3A)Provides exceptional control while prallethrin adds fast knockdown. clarke.com
Deltamethrin (B41696)Pyrethroid (Group 3A)Used in mosquito control as part of integrated pest management. epa.gov
ImidaclopridNeonicotinoid (Group 4A)Combination of different modes of action to manage resistance. plos.org
Esfenvalerate, MGK 264Pyrethroid (Group 3A), SynergistMulti-component formulation for broad-spectrum insect control. nih.gov
BifenthrinPyrethroid (Group 3A)Combination of two pyrethroids for insect control. nih.gov
PhenothrinPyrethroid (Group 3A)Combines immediate action of prallethrin with the residual effect of encapsulated phenothrin. google.com

Rotational and Integrated Resistance Management Approaches

Insecticide Resistance Management (IRM) is a proactive approach designed to delay the evolution of resistance. irac-online.orgirac-online.org A cornerstone of IRM is the rotation of insecticides with different modes of action (MoA). epa.govirac-online.org this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 3A insecticide, acting as a sodium channel modulator. epa.govirac-online.org An effective IRM strategy involves avoiding the repeated use of Group 3A insecticides against successive generations of a pest. irac-online.org Instead, control programs should rotate to products from different MoA groups, such as organophosphates (Group 1B) or neonicotinoids (Group 4A), to which there is no known cross-resistance. irac-online.orgcapemaycountynj.gov

Furthermore, this compound is best utilized within a broader Integrated Pest Management (IPM) program. epa.govirac-online.org IPM incorporates multiple control tactics, including:

Monitoring: Regular scouting and trapping to assess pest populations and detect unexpected survival after application, which may indicate resistance. epa.govcapemaycountynj.gov

Cultural and Biological Controls: Employing practices like sanitation to reduce breeding sites and using biological agents where feasible. epa.govirac-online.org

Judicious Chemical Use: Applying insecticides only when necessary based on monitoring thresholds and using strategies like rotation to preserve their effectiveness. irac-online.org

By integrating these diverse methods, IPM programs reduce the sole reliance on chemical controls, thereby lowering the selection pressure for resistance. epa.govirac-online.org

Geographic and Species-Specific Resistance Profiles

Resistance to this compound and other pyrethroids is not uniform; it varies significantly among different insect species and their geographic locations, largely due to local insecticide use history. cdc.gov.twnih.gov Extensive monitoring has documented resistance in several key mosquito vector species.

Aedes aegypti : This primary vector for dengue, Zika, and chikungunya has developed widespread resistance to pyrethroids. Studies in Southeast Asia have shown high levels of resistance. In Thailand, for example, some Ae. aegypti strains were found to be 10 to 20 times more tolerant to d,d-T-prallethrin compared to susceptible strains. nih.gov In Malaysia, field strains of Ae. aegypti have demonstrated resistance to commercial mosquito coils containing prallethrin. d-nb.info Similarly, long-term use of pyrethroids in southern Taiwan led to the development of resistance in local Ae. aegypti populations. cdc.gov.tw In Dhaka, Bangladesh, Ae. aegypti exhibited high-intensity resistance to pyrethroids, mediated by both metabolic mechanisms and a high frequency of kdr mutations. nih.gov In Tapachula, Mexico, the reintroduction of a pyrethroid mixture containing prallethrin in 2019 corresponded with an increase in resistance ratios after a period of decline when pyrethroids were not used. plos.org

Culex quinquefasciatus : This urban mosquito, a vector for lymphatic filariasis and West Nile virus, has also shown evidence of resistance. A semi-field evaluation in Coachella Valley, California, found that wild strains of Cx. quinquefasciatus were not knocked down as quickly as susceptible laboratory strains by a product containing prallethrin, indicating the presence of resistance. oup.com

Aedes albopictus : The Asian tiger mosquito, a secondary dengue vector, has also been studied. A bioassay of commercial mosquito coils in Malaysia found that while a metofluthrin (B10177) coil was most effective, coils containing prallethrin, d-allethrin, and d-trans allethrin (B1665230) showed lower mortality rates, with significant correlations suggesting cross-resistance among these pyrethroids. bioone.org

Geographic and Species-Specific Resistance to this compound and Other Pyrethroids
SpeciesLocationObserved Resistance ProfileReference
Aedes aegyptiBangkok, ThailandThree of four strains tested were 10-20 times more tolerant to d,d-T-prallethrin than a susceptible strain. nih.gov
Aedes aegyptiMalaysiaField strains discovered to be resistant to mosquito coils containing prallethrin, d-allethrin, and metofluthrin. d-nb.info
Aedes aegyptiSouthern TaiwanGradual development of resistance to synthetic pyrethroids due to long-term usage. cdc.gov.tw
Culex quinquefasciatusCoachella Valley, CA, USAWild strains showed evidence of resistance to a prallethrin-containing product compared to a susceptible colony. oup.com
Aedes albopictusMalaysiaLower efficacy of prallethrin coils compared to metofluthrin; evidence of cross-resistance with other pyrethroids. bioone.org
Aedes aegyptiDhaka, BangladeshHigh-intensity resistance to pyrethroids, including formulations containing prallethrin, linked to metabolic mechanisms and kdr mutations. nih.gov
Aedes aegyptiTapachula, MexicoIncreased resistance ratios to deltamethrin observed after the reintroduction of a pyrethroid mixture including prallethrin. plos.org

Environmental Fate and Ecotoxicological Impact

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation of D-Prallethrin is significantly influenced by environmental conditions, primarily light and water.

Photochemical Degradation (Photolysis) Kinetics and Products

This compound is unstable in the presence of light. sentonpharm.com The photolysis half-life of prallethrin (B1678036) in aqueous environments is approximately 0.57 days, indicating rapid degradation when exposed to sunlight. regulations.gov In a laboratory study, the photolytic half-life was even shorter at 13.6 hours. This rapid breakdown is a key factor in its environmental dissipation. regulations.gov The degradation process involves isomerization and cleavage of the ester and oxidative bonds. researchgate.net

Hydrolytic Stability and Influence of Environmental pH and Temperature

The hydrolysis of this compound is highly dependent on the pH and temperature of the surrounding water. The compound is relatively stable under acidic and neutral conditions. sentonpharm.com For instance, at 25°C and a pH of 5, the hydrolysis half-life is a lengthy 169 days. researchgate.net However, the rate of hydrolysis increases significantly under alkaline conditions. sentonpharm.com At a pH of 9 and a temperature between 23.5-25°C, the hydrolysis half-life was measured to be 118 hours (approximately 4.9 days). nih.gov

Temperature also plays a crucial role, with higher temperatures accelerating the hydrolysis process. researchgate.net For example, at a constant pH of 5, increasing the temperature from 25°C to 50°C decreased the half-life from 169 days to 144 days. researchgate.net This indicates a positive temperature effect on the hydrolysis rate. researchgate.net

Interactive Data Table: Hydrolysis of this compound

pH Temperature (°C) Half-life (days)
5 25 169
5 50 144
7 25 -
9 25 4.9

Data derived from available research findings. researchgate.netnih.gov

Biotic Degradation Processes

Microorganisms play a vital role in the breakdown of this compound in the environment, particularly in soil and water systems.

Microbial Biodegradation by Bacterial Strains

Numerous bacterial strains have been identified that can degrade pyrethroid insecticides, including this compound. frontiersin.orgnih.gov This microbial degradation is considered an effective and environmentally friendly method for remediating contaminated sites. mdpi.com

Researchers have isolated pyrethroid-degrading bacteria from various environments, such as pesticide-contaminated soil and activated sludge from wastewater treatment plants. capes.gov.brfrontiersin.orgnih.govscielo.br These bacteria are typically identified through enrichment culture techniques, where the pesticide is the sole source of carbon, followed by morphological, biochemical, and genetic analysis (e.g., 16S rRNA gene sequencing). frontiersin.orgfrontiersin.orgscielo.br

One notable example is the isolation of Rhodococcus pyridinivorans strain Y6 from activated sludge. This strain was found to completely metabolize several pyrethroids, including prallethrin, at a concentration of 50 mg/L within 36 hours. capes.gov.br Other genera of bacteria known to degrade pyrethroids include Pseudomonas, Bacillus, Acinetobacter, and Sphingobium. frontiersin.orgnih.govscielo.br For instance, Pseudomonas fulva strain P31, isolated from active sludge, demonstrated the ability to completely degrade D-phenothrin (B1212162) (a related pyrethroid) and showed a high tolerance for other pyrethroids. frontiersin.org

The primary enzymatic pathway for the microbial degradation of this compound and other pyrethroids is the hydrolysis of the ester bond. frontiersin.orgnih.govcapes.gov.br This reaction is catalyzed by enzymes called esterases or carboxylesterases, which cleave the molecule into less toxic acid and alcohol metabolites. nih.govfrontiersin.org

In the case of Rhodococcus pyridinivorans strain Y6, a specific p-nitrophenyl esterase gene (pnbA1564) was identified and found to be involved in the hydrolysis of prallethrin. capes.gov.br The cleavage of the ester bond by this enzyme was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis. capes.gov.br This initial hydrolytic step is crucial for the further breakdown of the compound by microorganisms. frontiersin.orgnih.gov

Isolation and Characterization of Degrading Microorganisms

Fungal Biodegradation Studies

The biodegradation of pyrethroids, including this compound, by microorganisms is a critical process in their environmental dissipation. Fungi, in particular, have demonstrated a significant capacity for breaking down these complex molecules. frontiersin.orgnih.gov Research indicates that fungal systems can possess a greater potential for pesticide degradation compared to bacteria. frontiersin.orgnih.gov

Several fungal genera have been identified as effective degraders of pyrethroids. Strains of Trichoderma, Aspergillus, Candida, and Cladosporium are known to biodegrade various pyrethroid insecticides. frontiersin.orgnih.gov Specifically for Prallethrin, studies have highlighted the role of Trichoderma. One research effort noted that several Trichoderma strains were capable of degrading a commercial insecticide formulation containing prallethrin, permethrin (B1679614), and propoxur. ncsu.eduresearchgate.net In that study, a consortium of tolerant Trichoderma strains grown in a liquid culture with the insecticide showed enhanced peroxidase activities, suggesting the involvement of these enzymes in the degradation process. ncsu.eduresearchgate.net

The initial and most crucial step in the microbial degradation of many pyrethroids is the cleavage of the ester bond, a reaction catalyzed by esterase or carboxyl esterase enzymes. frontiersin.org This enzymatic hydrolysis breaks the molecule into less toxic components. frontiersin.org While detailed fungal degradation pathways specific to this compound are not extensively documented in current literature, the mechanism is understood to proceed via this ester bond hydrolysis, similar to other pyrethroids. capes.gov.br

Identification of Environmental Metabolites and Degradation Markers

The breakdown of this compound in the environment leads to the formation of various metabolites. The primary degradation pathway involves the hydrolysis of the ester linkage, which splits the parent molecule into an alcohol and a carboxylic acid component. capes.gov.brwho.int This process is a common feature of pyrethroid metabolism across biological systems, including microbial degradation. frontiersin.org

While specific studies exhaustively identifying all environmental metabolites of this compound are limited, the principal degradation products can be inferred from its structure and by analogy to similar pyrethroids like Allethrin (B1665230). who.int The expected initial metabolites from ester hydrolysis are:

(S)-2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-ol (a derivative of allethrolone)

(1R)-cis-trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid (a derivative of chrysanthemic acid)

Further degradation of these initial metabolites can occur through oxidation. who.int For instance, studies on the structurally similar Allethrin have identified chrysanthemum dicarboxylic acid (CDCA) as a subsequent metabolite formed through oxidation. who.int Although a metabolite common to many other pyrethroids, 3-phenoxybenzoic acid, is often used as a degradation marker, it is not a metabolite of this compound because its chemical structure lacks the phenoxybenzyl group. frontiersin.org In mammalian systems, further conjugation reactions can lead to the formation of sulfonic acid and mercapturic acid type conjugates, which are then excreted. nih.gov

Persistence and Distribution in Ecosystems

The behavior of this compound in soil is governed by its physical and chemical properties. It has a low water solubility and a tendency to adhere to soil particles, particularly those containing organic matter. uef.ficlarke.com This binding (adsorption) to soil components reduces its mobility. nih.gov Consequently, this compound is considered to be relatively immobile in soil, and its potential to leach into groundwater is low. clarke.com However, its moderate adherence means that movement off-site via surface runoff and soil erosion during heavy rainfall is a possibility. clarke.comepa.gov

This compound is classified as moderately persistent in the environment. regulations.gov Its persistence, often measured by its half-life (the time it takes for 50% of the compound to degrade), can vary based on environmental conditions. The half-life of this compound in soil, water, or on vegetation is estimated to be between 3 and 37 days. regulations.gov The degradation rate is significantly influenced by factors such as soil type, temperature, moisture content, and microbial activity. nih.govthepharmajournal.com The presence of native soil microorganisms plays a crucial role, as degradation is much faster in non-sterilized soils compared to sterilized ones. nih.gov

Table 1: Soil Persistence and Mobility Factors for this compound

ParameterFindingImplicationReference
Water SolubilityLow (approx. 8 mg/L at 25°C)Limits movement with soil water; encourages binding to soil particles. nih.govuef.fi
Soil AdsorptionAdheres moderately to soil, especially with organic matter.Low potential for leaching into groundwater. clarke.comnih.gov
Persistence (Half-life)Moderately persistent (t½ = 3 to 37 days).Degrades within weeks to months, depending on conditions. regulations.gov
Primary Degradation RouteMicrobial degradation and photolysis.Soil health and sunlight exposure are key to its breakdown. nih.govregulations.gov

Once in an aquatic environment, this compound's low water solubility and high affinity for organic matter dictate its fate. uef.fi These properties cause it to partition from the water column and adsorb to suspended particles and bottom sediments. uef.fi This leads to the potential for accumulation in sediments, which can act as a long-term reservoir for the compound. uef.fi Such accumulation poses a prolonged exposure risk to benthic (sediment-dwelling) organisms. uef.fi

Degradation in aquatic systems occurs through two main pathways: hydrolysis and photolysis. regulations.govresearchgate.net Hydrolysis, the breakdown of the molecule by water, is slow at neutral pH and ambient temperature but is accelerated significantly by higher pH values and increased temperatures. researchgate.net Photolysis, or degradation by sunlight, also contributes to its breakdown in the water column. regulations.gov

This compound can enter the atmosphere, primarily through its use in aerosol sprays and foggers for mosquito control. nih.gov Once airborne, it degrades rapidly through photolysis. regulations.gov Its vapor pressure is relatively low, which suggests that long-range atmospheric transport in a gaseous state is limited. nih.gov However, transport over distances as an aerosol or bound to particulate matter is a relevant exposure pathway. nih.gov Due to its rapid breakdown in the presence of sunlight, its atmospheric persistence is expected to be short. regulations.gov

Aquatic System Dynamics and Sediment Accumulation

Ecotoxicity to Non-Target Organisms

This compound is highly effective against target insects, but it also exhibits significant toxicity to a wide range of non-target organisms, particularly aquatic life and beneficial insects like bees. uef.fiherts.ac.ukscbt.com

Aquatic Organisms: The compound is classified as very toxic to fish and aquatic invertebrates. uef.fiscbt.com Studies have shown that even at very low concentrations, this compound can be lethal. For instance, the 96-hour median lethal concentration (LC50) for rainbow trout is reported to be 12 µg/L. uef.fi For the water flea Daphnia magna, a key species in aquatic food webs, the 48-hour median effective concentration (EC50) is 6.2 µg/L. uef.fi Sub-lethal effects are also a major concern; research has demonstrated that this compound can induce cardiotoxic effects in the freshwater amphipod Gammarus pulex and in cardiomyocytes of rainbow trout, causing reduced heart rates and arrhythmias. uef.fi

Bees: this compound is highly toxic to bees through direct contact. herts.ac.ukscbt.com This poses a significant risk to these essential pollinators if they are exposed during or after the application of products containing the insecticide. flvc.org

Birds: The acute toxicity of Prallethrin to birds is considered to be low. who.int

Table 2: Ecotoxicity of this compound to Select Non-Target Organisms

Organism GroupSpeciesEndpointValue (µg/L)Toxicity ClassificationReference
FishRainbow Trout (Oncorhynchus mykiss)96-hr LC5012High uef.fi
Aquatic InvertebrateDaphnia magna (Water Flea)48-hr EC506.2High uef.fi
Aquatic InvertebrateGammarus pulexReduces heart rate by up to 40% and induces arrhythmias (sub-lethal effect)High uef.fi
Terrestrial InsectHoney Bee (Apis mellifera)Acute ContactN/AHigh herts.ac.ukscbt.com

Aquatic Ecotoxicology (e.g., Fish, Aquatic Invertebrates)

This compound is recognized as being very toxic to aquatic life. wikipedia.orgscbt.com Runoff from treated areas or direct deposition into water bodies can be hazardous to fish and aquatic invertebrates. peer.org Synthetic pyrethroids, as a class, are known to be toxic to aquatic invertebrates and fish at low concentrations. rivm.nl They tend to adsorb to particles and sediment in aquatic environments. rivm.nlnih.gov

Studies have shown that pyrethroids can have various sublethal effects on aquatic organisms, including impacts on the immune system, hormonal functions, and behavior, which can affect predator avoidance and reproductive success. researchgate.net

Fish

Research indicates that this compound is highly toxic to fish. herts.ac.ukuef.fi The acute toxicity (96-hour LC₅₀) for rainbow trout (Oncorhynchus mykiss) has been reported to be 0.012 mg/L. herts.ac.uk The chronic toxicity, represented by the 21-day No-Observed-Effect-Concentration (NOEC) for the same species, is greater than 0.003 mg/L. herts.ac.uk Bioconcentration factors (BCFs) for prallethrin in whole fish have been found to range from 787 to 1160. regulations.gov

Aquatic Invertebrates

This compound also poses a high risk to aquatic invertebrates. herts.ac.uk For Daphnia magna, a species of water flea, the acute 48-hour EC₅₀ is 0.0062 mg/L. herts.ac.uk The chronic 21-day NOEC for Daphnia magna is reported to be greater than 0.00065 mg/L. herts.ac.uk The high toxicity of pyrethroids to aquatic organisms like crustaceans is a significant concern. researchgate.net

Table 1: Aquatic Ecotoxicity of this compound

Species Endpoint Value (mg/L) Source
Oncorhynchus mykiss (Rainbow Trout) 96-hour LC₅₀ 0.012 herts.ac.uk
Oncorhynchus mykiss (Rainbow Trout) 21-day NOEC > 0.003 herts.ac.uk
Daphnia magna (Water Flea) 48-hour EC₅₀ 0.0062 herts.ac.uk
Daphnia magna (Water Flea) 21-day NOEC > 0.00065 herts.ac.uk

Terrestrial Ecotoxicology (e.g., Pollinators, Soil Organisms)

The impact of pyrethroids extends to terrestrial ecosystems, affecting beneficial organisms. researchgate.net

Pollinators

This compound is known to be very toxic to bees. wikipedia.orgscbt.com The acute contact toxicity to bees is high. herts.ac.uk Flower-visiting insects are particularly vulnerable to pesticide exposure due to their mobility and foraging activities in various environments. umweltbundesamt.de While laboratory studies have highlighted the hazards of pyrethroids to pollinators, some field studies suggest the risk may be lower when used according to label recommendations. researchgate.net

Soil Organisms

In terrestrial environments, this compound's dissipation appears to be influenced by microbially-mediated degradation, with a reported half-life of 3 days in aerobic soil. regulations.gov While specific data on the direct toxicity of this compound to soil organisms like earthworms is limited in the provided search results, the broader class of pyrethroids is known to affect terrestrial non-target fauna. researchgate.net

Advanced Analytical Chemistry for Environmental Monitoring

Chromatographic Quantification Techniques

Chromatography stands as the cornerstone for the separation and quantification of D-Prallethrin from environmental samples. Both gas and liquid chromatography are extensively utilized, with the choice depending on the specific sample matrix and the required sensitivity. mdpi.com

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with advanced detectors, it provides high sensitivity and selectivity.

Research Findings: For the determination of prallethrin (B1678036) in surface water, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a validated method. epa.gov An Agilent 7890A Gas Chromatograph system has been successfully used for this purpose. epa.gov Initially, analyses using GC/MS with electron impact (EI) mode showed poor specificity and sensitivity, with significant baseline and peak interferences. epa.gov To overcome these issues, the methodology was improved by using negative chemical ionization (NCI) and selected ion monitoring (SIM), which significantly reduced interferences. epa.gov The addition of an internal standard, such as lindane, is also a common practice to ensure accurate quantification by correcting for variations during sample processing and injection. epa.gov

GC coupled with an electron capture detector (GC/ECD) is another suitable method for enforcing tolerances for this compound residues in various commodities. federalregister.gov For more complex analyses, such as in blood or serum, GC-MS operating in NICI-SIM mode has been developed for the rapid and sensitive determination of multiple pyrethroids, including prallethrin. scholars.direct This method can achieve detection limits as low as 0.2 picograms/mL. scholars.direct

Below is a table summarizing typical GC parameters used for this compound analysis:

Table 1: Example of GC-MS Parameters for this compound Analysis

Parameter Specification
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5ms (30 m x 250 µm i.d., 0.25 µm thickness)
Injection Volume 1 µL
Injection Temperature 250°C
Oven Program 50°C for 0.5 min, then 40°C/min to 240°C (hold 15 min) cipac.org
Carrier Gas Helium
Detector Mass Spectrometer (e.g., Agilent 7000 Series Triple Quad)
Ionization Mode Negative Chemical Ionization (NCI) epa.gov
Detection Mode Selected Ion Monitoring (SIM) epa.gov

| Internal Standard | Lindane epa.gov or Triphenyl Phosphate cipac.org |

Chiral Chromatography for Isomer-Specific Analysis

This compound is a chiral molecule, existing as multiple stereoisomers which can exhibit different biological activities. epa.govacs.org Chiral chromatography is essential for separating these individual isomers to understand their specific environmental impact and degradation pathways. researchgate.net

Research Findings: The separation of pyrethroid optical isomers can be achieved directly using chiral stationary phases (CSPs) in HPLC. acs.orglibretexts.org For instance, the complete separation of the four optical isomers of d-phenothrin (B1212162) was achieved using Sumichiral OA-2000 columns in series. acs.org This direct chiral HPLC method has become a standard for the quality control of insecticidal pyrethroids. acs.org While early methods involved creating diastereomers for separation on achiral columns, modern direct methods using CSPs are more efficient and avoid potential issues with the optical purity of derivatizing agents. acs.orglibretexts.org Both GC and HPLC can be used for chiral separations, but HPLC is often preferred for pharmaceutical and environmental applications. researchgate.netlibretexts.org

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate this compound from complex environmental matrices like soil, water, and sediment, and to remove interfering substances before chromatographic analysis. usgs.govmdpi.com

Modernized Extraction Techniques (e.g., QuEChERS, SPME)

Modern extraction techniques aim to be faster, use smaller volumes of organic solvents, and be more efficient than traditional liquid-liquid extraction methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become highly popular for pesticide residue analysis in various matrices, including soil. lu.semdpi.com The method involves an extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. hawach.comphenomenex.com

Research Findings: A study on the extraction of four pesticides from soil found the QuEChERS method to be highly effective for prallethrin. lu.se The recovery of prallethrin was between 86-88%. lu.se The type of sorbent used in the d-SPE cleanup step is critical. For instance, NH2 (aminopropyl) sorbent showed higher extraction efficiency for all pesticides tested compared to C18, as it is more effective at removing polar interferences from the soil matrix. lu.se Interestingly, the recovery of prallethrin was found to be higher with NH2 as the sorbent, but an increase in the amount of NH2 sorbent did not lead to a further increase in extraction efficiency. lu.se The amount of magnesium sulfate (B86663) (MgSO4) used for the salting-out effect showed that prallethrin had equal yields regardless of whether 4 g or 6 g was used. lu.se

Table 3: Components of the QuEChERS Method for this compound in Soil

Step Component Purpose
Extraction Acetonitrile (ACN) Extraction of pesticides from the sample. hawach.com
Partitioning Magnesium Sulfate (MgSO4), Sodium Acetate (B1210297) (NaOAc) or Sodium Chloride (NaCl) Induces phase separation between water and ACN ("salting out"). lu.sehawach.com
Cleanup (d-SPE) Primary Secondary Amine (PSA) or NH2 Sorbent Removes polar matrix components like organic acids and sugars. lu.semdpi.com
C18 Sorbent Removes non-polar interferences like lipids. lu.semdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to a sample, and analytes partition onto the fiber. nih.gov It is a simple, efficient, and environmentally friendly method for isolating compounds from various matrices. nih.gov

Research Findings: SPME has been validated as a sensitive and efficient method for determining pyrethroids in samples like cucumber and watermelon. researchgate.net The technique, when combined with HPLC, can achieve low limits of detection, ranging from 1.4 µg/kg to 4.2 µg/kg for different pyrethroids. researchgate.net The efficiency of the extraction depends on parameters such as extraction time, temperature, sample pH, and the composition of the desorption solvent. researchgate.net

Matrix Effects and Interference Mitigation

Matrix effects, where components of the sample other than the analyte of interest alter the analytical signal, are a significant challenge in environmental analysis. usgs.gov These effects can cause signal suppression or enhancement, leading to inaccurate quantification.

Research Findings: In the GC/MS analysis of prallethrin in water, matrix interferences were a notable problem, initially yielding poor specificity. epa.gov The use of a more selective ionization technique (NCI instead of EI) and the addition of an internal standard (lindane) were effective mitigation strategies. epa.gov In some cases, co-extracted matrix interferences are removed using stacked solid-phase extraction cartridges containing materials like graphitized carbon and alumina. usgs.gov

For the QuEChERS method, the d-SPE cleanup step is specifically designed to mitigate matrix effects. mdpi.com The choice of sorbents is tailored to the sample matrix. For example, in soil analysis for prallethrin, an NH2 sorbent was more effective than C18 at removing polar interferences. lu.se However, a decrease in extraction efficiency was observed for prallethrin when using C18, suggesting a probable interaction between the analyte and the adsorbent, which highlights the need for careful method optimization. lu.se The use of surrogate standards, which are chemically similar to the analyte but not present in the sample, is another strategy to monitor and correct for matrix effects throughout the entire analytical process. usgs.gov

Method Validation and Quality Assurance in Environmental Analysis

The reliable monitoring of this compound in environmental matrices necessitates the implementation of rigorously validated analytical methods and stringent quality assurance protocols. These measures ensure the accuracy, precision, and comparability of data, which are crucial for assessing environmental contamination and potential ecological risks. The validation process typically encompasses the evaluation of several key performance parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Gas chromatography (GC) is a predominant technique for the analysis of volatile and semi-volatile pesticides like this compound. nih.gov It is often coupled with various detectors, such as mass spectrometry (MS), for enhanced sensitivity and specificity. nih.gov For instance, a method utilizing gas chromatography with mass spectrometry and negative chemical ionization (GC/MS/NCI) has been developed for the quantitative determination of prallethrin in surface water. epa.govepa.gov

Method validation for this compound analysis often involves fortifying blank environmental samples (e.g., water, soil) with known concentrations of the analyte and then subjecting them to the entire analytical procedure, from extraction to final determination. The results of these experiments are used to establish the method's performance characteristics.

A critical aspect of method validation is determining the LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info For this compound in surface water, one method reported an LOQ of 0.01 µg/L and an LOD of 0.002 µg/L. epa.govepa.gov However, it has been noted that these determinations should be based on scientifically acceptable procedures, such as comparison to background levels, rather than being arbitrarily defined. epa.gov

The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. A satisfactory linearity is generally indicated by an r² value of ≥ 0.995. epa.gov

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. In these studies, a known amount of this compound is added to a blank matrix, and the percentage of the added analyte that is recovered by the analytical method is calculated. Mean recoveries for prallethrin in surface water have been reported to be within the acceptable range of 70-120%. epa.gov For pyrethroids in general, recovery studies in various environmental matrices have shown ranges from 80% to 117%. scholars.direct

Precision, which measures the degree of agreement among a series of individual measurements, is typically expressed as the relative standard deviation (RSD). For the analysis of prallethrin in surface water, RSDs were required to be ≤20%. epa.gov

Quality assurance (QA) protocols are implemented to ensure that the analytical data generated are of known and defensible quality. This includes the regular analysis of quality control samples, such as method blanks, laboratory control samples, and matrix spikes. Method blanks are analyzed to check for contamination during the analytical process. epa.gov Laboratory control samples, which are clean matrices spiked with a known concentration of the analyte, are used to monitor the performance of the method over time. Matrix spikes, which are environmental samples spiked with a known concentration of the analyte, are used to assess the effect of the sample matrix on the analytical method.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices. thermofisher.comhpst.cz This method, often followed by GC-MS/MS analysis, has been validated for a wide range of pesticides, including pyrethroids. thermofisher.com Validation of the QuEChERS method for this compound in chicken muscle fillets demonstrated good linearity (r² > 0.99), with recoveries ranging from 71.2% to 118.80% and an LOQ in the range of 3.0–4.9 µg/kg. nih.gov

The following tables summarize key method validation parameters for this compound and other pyrethroids in environmental samples as reported in various studies.

Table 1: Method Validation Parameters for this compound in Surface Water

Parameter Value Reference
Analytical Method GC/MS/NCI epa.govepa.gov
Limit of Quantification (LOQ) 0.01 µg/L epa.govepa.gov
Limit of Detection (LOD) 0.002 µg/L epa.gov
Mean Recovery 70-120% epa.gov
Relative Standard Deviation (RSD) ≤20% epa.gov

| Linearity (r²) | ≥ 0.995 | epa.gov |

Table 2: General Method Validation Data for Pyrethroids in Environmental Matrices

Matrix Analytical Method Recovery (%) Method Detection Limits (MDLs) Reference
Water GC/MS 84-96 2.0-6.0 ng/L usgs.gov
Sediment GC/MS 88-100 1.0-2.6 µg/kg dry weight usgs.gov
Water GC/MS/MS Not Specified 0.5-1.0 ng/L usgs.gov
Sediment GC/MS/MS Not Specified 0.2-0.5 µg/kg dry weight usgs.gov

| Various Matrices | GC with DB5-MS column | 80-117 | 0.5-5 µg/kg | scholars.direct |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Prallethrin
Lindane
Toluene
Deltamethrin (B41696)
Cis-permethrin
Trans-permethrin
Alpha-cypermethrin
Esbiothrin
Mirex
Cyfluthrin
Permethrin (B1679614)
Acetonitrile
Malathion
Fenthion-d6
p-Terphenyl-d14
Shikimic acid

Emerging Research Applications and Interdisciplinary Studies

Investigation as an Antifouling Agent in Marine Environments

The accumulation of marine organisms on submerged surfaces, a process known as biofouling, poses significant economic and operational challenges to maritime industries. core.ac.uknih.gov In the search for environmentally safer alternatives to traditional toxic antifouling agents, researchers have turned their attention to pyrethroids, including D-Prallethrin. core.ac.uknih.govnih.gov

Laboratory studies have demonstrated the potential of pyrethroids to inhibit the settlement of barnacles, a primary fouling organism. core.ac.uknih.gov One study evaluated a series of pyrethroids, including a commercial product rich in this compound, for their ability to prevent the settlement of Balanus albicostatus cyprids. core.ac.uknih.govresearchgate.net The results indicated that all tested pyrethroids, including the this compound formulation, effectively inhibited barnacle settlement. core.ac.uknih.gov Structure-activity relationship analysis from this research suggested that the presence of a cyano group at the α-carbon position significantly enhances the antifouling activity of pyrethroids. core.ac.uknih.gov

Furthermore, the antifouling activity of the this compound-rich product was found to be superior to that of other pyrethroids like rich d-trans-allethrin and Es-biothrin. core.ac.uk This difference in efficacy is attributed to the propyne (B1212725) group in the side chain of the cyclopentenolone ring of prallethrin (B1678036), which appears to be more potent in its antifouling action than the propene group found in allethrin (B1665230). core.ac.uk Field experiments have further substantiated the antifouling capabilities of pyrethroids, with some showing efficacy comparable to the now-restricted tributyltin. core.ac.uknih.gov These findings highlight the potential of this compound and other pyrethroids as commercially viable and more environmentally benign antifouling agents. core.ac.uknih.govresearchgate.net

Table 1: Antifouling Activity of Various Pyrethroids Against Barnacle Cyprids This table summarizes the laboratory findings on the effectiveness of different pyrethroids in inhibiting the settlement of barnacle cyprids.

Pyrethroid Compound EC50 (μg/ml)
Rich d-trans-allethrin > 87.00
Es-biothrin > 87.00
Rich this compound < 87.00
S-prallethrin < 87.00
Tetramethrin > 87.00
Rich d-tetramethrin > 87.00
Phenothrin > 87.00
Cyphenothrin (B1669663) 0.0316 - 87.00
Permethrin (B1679614) 0.0316 - 87.00
Cypermethrin (B145020) 0.0316 - 87.00
High active cypermethrin 0.0316 - 87.00

EC50 represents the concentration at which 50% of the barnacle settlement is inhibited.

Research on Synergistic Formulations with Other Pesticides

To enhance efficacy, reduce application rates, and potentially delay the development of resistance, researchers are investigating synergistic formulations of this compound with other pesticides. google.com Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. google.com

A patent application describes the synergistic effects of combining 4-amino- and 4-alkoxypyrimidines with known insecticides, including this compound. google.com This combination has been shown to enhance the activity against various pests. google.com The patent highlights that such synergistic mixtures allow for reduced application rates while achieving the same or even higher levels of pest control. google.com

Development of Advanced Delivery Systems for Environmental Application

The development of advanced delivery systems for pesticides like this compound is a key area of research aimed at improving efficacy, reducing environmental impact, and enhancing safety. researchgate.netnih.govresearchgate.net Nanoemulsions, which are dispersions of oil droplets in water with sizes typically in the range of 20-500 nm, have emerged as a promising technology for pesticide formulation. mdpi.comactavet.org

Nanoemulsions offer several advantages for pesticide delivery, including:

Improved Stability: They exhibit better stability against gravitational separation and droplet aggregation compared to conventional emulsions. researchgate.net

Enhanced Efficacy: The small droplet size increases the surface area of the pesticide, which can lead to better penetration and absorption by the target pest. actavet.org

Reduced Environmental Load: By improving the efficiency of the active ingredient, nanoformulations can potentially reduce the amount of pesticide needed for effective control. nih.gov

Research has focused on developing nanoemulsion formulations for various pyrethroids. researchgate.netmdpi.com These formulations can be designed to be cost-effective and safer to handle. researchgate.net The use of nanoemulsions as carriers can help overcome the challenge of low water solubility for many pesticides, including this compound. mdpi.com Studies have shown that nanoemulsion-based pesticide formulations can enhance the biological activity of the insecticide. researchgate.net For example, a nanoemulsion of β-cyfluthrin showed increased enzymatic activity in target insects compared to the conventional formulation. researchgate.net

Computational Chemistry and Modeling of Interactions

Computational chemistry and molecular modeling are increasingly being used to understand the interactions of pesticides like this compound at the molecular level. nih.govnih.govnih.gov These in silico methods provide valuable insights into the mechanisms of action and potential biological targets of these compounds. researchgate.netnih.govmendeley.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method has been employed to study the interaction of prallethrin with various biological targets. For example, one study investigated the binding of prallethrin to lung surfactant proteins using molecular docking. nih.govmendeley.commq.edu.au The results demonstrated that prallethrin can bind to these proteins through various interactions, including hydrogen bonds, alkyl bonds, and Pi-Pi interactions. nih.govmendeley.com

Another study used molecular docking to investigate the interaction of prallethrin with transcription factors involved in inflammatory responses. nih.gov The study found that prallethrin could form hydrogen bond interactions with key amino acid residues in these proteins. nih.gov Such computational studies help in identifying potential molecular initiating events (MIEs) for toxicity pathways and can be used in quantitative structure-activity relationship (QSAR) models to predict the biological activity of chemicals. nih.gov

Table 2: Molecular Docking Results of Prallethrin with Target Proteins This table presents a summary of in silico findings regarding the binding interactions of Prallethrin with specific biological molecules.

Target Protein Type of Interaction Key Interacting Residues Computational Tool Used
Lung Surfactant Protein A (SP-A) Hydrogen bonds, alkyl bonds, Pi-Pi interaction, Van der Waals Not specified in abstract AutoDock 4.2, Chimera X, Discovery Studio Visualizer
Lung Surfactant Protein B (SP-B) Hydrogen bonds, alkyl bonds, Pi-Pi interaction, Van der Waals Not specified in abstract AutoDock 4.2, Chimera X, Discovery Studio Visualizer
Lung Surfactant Protein C (SP-C) Hydrogen bonds, alkyl bonds, Pi-Pi interaction, Van der Waals Not specified in abstract AutoDock 4.2, Chimera X, Discovery Studio Visualizer
Lung Surfactant Protein D (SP-D) Hydrogen bonds, alkyl bonds, Pi-Pi interaction, Van der Waals Not specified in abstract AutoDock 4.2, Chimera X, Discovery Studio Visualizer
Transcription Factor CEBP-β Hydrogen bond Gln-300 AutoDock 4.0
Transcription Factor NFAT Hydrogen bond Arg-572 AutoDock 4.0

Future Research Trajectories and Knowledge Gaps

Comprehensive Ecological Risk Assessment Methodologies

Future research must prioritize the development of more comprehensive ecological risk assessment methodologies for D-Prallethrin. Current assessments often rely on standardized laboratory tests which may not fully capture the complexities of real-world ecosystems. epa.gov There is a pressing need to move beyond single-species toxicity testing and incorporate multi-species and community-level studies. This will allow for a more accurate evaluation of the potential cascading effects of this compound on trophic interactions and ecosystem functions.

Furthermore, the development of sophisticated conceptual site models (CSMs) is crucial for a thorough risk assessment. erwiki.net These models should integrate detailed information on the environmental setting, contaminant characteristics, fate and transport pathways, and various exposure routes for different receptor categories. erwiki.net By creating a more holistic "picture" of the site, researchers can better identify complete exposure pathways and select appropriate endpoints to evaluate the potential for adverse effects. erwiki.net

The U.S. Environmental Protection Agency (EPA) has acknowledged the need for a more robust ecological risk assessment for pyrethroids as a class, including this compound. epa.gov Their approach has involved using data from a subset of pyrethroids to inform the risk management for the entire group, highlighting the importance of comparative assessments. epa.gov However, future studies should aim to generate more specific data for this compound to refine these assessments.

Long-term Environmental Fate and Bioavailability Studies

While it is known that this compound degrades in the environment, significant knowledge gaps remain regarding its long-term fate and bioavailability. The compound adheres moderately to soil and has low water solubility, suggesting a potential for persistence in certain environmental compartments. regulations.govregulations.gov It degrades rapidly through photolysis in the air but more slowly in soil, water, and on vegetation, with a half-life ranging from 3 to 37 days. regulations.gov

Future research should focus on:

Investigating the formation and toxicity of degradation products: While the parent compound is the primary residue of concern, the long-term environmental impact of its metabolites is not fully understood. regulations.govregulations.gov

Quantifying bioavailability in different soil types and aquatic systems: The extent to which this compound is available for uptake by organisms can vary significantly depending on soil organic matter content and other environmental factors. regulations.gov

Evaluating the potential for bioaccumulation in food webs: Although pyrethroids are generally considered to have a low tendency for bioaccumulation, long-term studies are needed to confirm this for this compound under various environmental conditions. who.int

Development of Novel Bioremediation and Phytoremediation Strategies

Given the environmental presence of this compound, developing effective and eco-friendly remediation techniques is paramount. Bioremediation, which utilizes microorganisms to break down contaminants, and phytoremediation, which uses plants for the same purpose, are promising avenues for future research. frontiersin.orgtandfonline.comresearchgate.net

Bioremediation: Numerous microbial species, including bacteria from the genera Bacillus, Pseudomonas, and Sphingobium, and fungi like Aspergillus and Trichoderma, have demonstrated the ability to degrade various pyrethroids. frontiersin.orgnih.govfrontiersin.org The primary mechanism of microbial degradation is the hydrolysis of the ester linkage by carboxylesterase enzymes. nih.govresearchgate.net Future research in this area should aim to:

Isolate and characterize novel microbial strains with high this compound degradation efficiency.

Optimize degradation conditions such as temperature, pH, and nutrient availability. frontiersin.org

Explore the use of microbial consortia and bioaugmentation techniques to enhance remediation in contaminated soils and water. mdpi.comnih.gov

Phytoremediation: Phytoremediation offers a cost-effective and aesthetically pleasing approach to cleaning up contaminated sites. researchgate.nettaylorfrancis.com Plants can remove contaminants from the soil through uptake and can also stimulate microbial degradation in the rhizosphere. wsl.ch Research on the phytoremediation of pyrethroids has shown promise. For instance, studies have demonstrated the potential of plants like Plantago major and Napier grass to remove cypermethrin (B145020) from soil, with efficiency enhanced by the use of surfactants or plant growth regulators. cabidigitallibrary.orgtandfonline.com Future investigations should focus on:

Screening native plant species for their ability to tolerate and accumulate this compound.

Investigating the role of plant-associated microbes in enhancing this compound degradation. mdpi.com

Developing strategies to improve the efficiency of phytoremediation, such as the use of amendments to increase the bioavailability of the contaminant. cabidigitallibrary.org

Advanced Understanding of Resistance Evolution and Prediction Models

The evolution of insecticide resistance in target pest populations is a significant challenge to the long-term efficacy of this compound. nih.gov Resistance can arise through several mechanisms, including target-site insensitivity (e.g., mutations in the voltage-gated sodium channel, known as kdr), metabolic resistance (e.g., increased activity of detoxification enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases), and behavioral changes. pesticidestewardship.orgpjoes.comnih.gov

To proactively manage resistance, future research must focus on:

Elucidating the specific molecular mechanisms of this compound resistance: Identifying the key genes and mutations responsible for resistance in various pest species will enable the development of molecular diagnostic tools for early detection. mdpi.com

Developing and validating predictive models for resistance evolution: These models can help to forecast the likelihood of resistance development under different insecticide use scenarios. irac-online.orgbiorxiv.org Factors to incorporate into these models include the initial frequency of resistance alleles, the intensity of selection pressure, and the biological and ecological characteristics of the pest. irac-online.orgresearchgate.net

Investigating the fitness costs associated with resistance: Understanding the potential disadvantages for resistant insects in the absence of the insecticide can inform resistance management strategies that aim to exploit these fitness costs. nih.gov

Q & A

Q. What experimental methodologies are recommended for characterizing the stereochemical purity of D-Prallethrin in synthetic samples?

To ensure stereochemical accuracy, employ chiral chromatography (e.g., HPLC with chiral stationary phases) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural validation. Calibrate instruments using reference standards of enantiomerically pure this compound. Replicate analyses across multiple batches to assess consistency, and report relative retention times and peak area ratios to quantify enantiomeric excess .

Q. How can researchers design toxicity assays to evaluate this compound’s non-target organism effects while minimizing confounding variables?

Use controlled mesocosm experiments to simulate ecological conditions, with standardized test species (e.g., Daphnia magna for aquatic toxicity). Include positive controls (e.g., known toxicants) and negative controls (solvent-only exposures). Measure LC₅₀/EC₅₀ values at multiple time points and statistically adjust for environmental covariates (temperature, pH). Validate results with dose-response modeling and meta-analyses of prior datasets .

Q. What protocols ensure reproducibility in this compound degradation studies under varying environmental conditions?

Standardize photolysis and hydrolysis experiments using OECD Guidelines 316 (aqueous phototransformation) and 111 (hydrolysis). Monitor degradation products via GC-MS or LC-QTOF, and quantify kinetics using pseudo-first-order models. Document soil/organic matter composition, UV intensity, and pH levels. Share raw spectral data and calibration curves in supplementary materials for peer validation .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolic pathways across insect species be systematically resolved?

Apply comparative metabolomics to identify species-specific cytochrome P450 isoforms. Use RNA interference (RNAi) to silence candidate enzymes in model organisms (e.g., Drosophila melanogaster) and measure metabolite profiles via untargeted MS. Cross-reference findings with genomic databases (e.g., KEGG) to map evolutionary divergence in detoxification mechanisms .

Q. What computational strategies are effective for modeling D-Pralueothrin’s binding affinity to insect voltage-gated sodium channels?

Perform molecular docking simulations (e.g., AutoDock Vina) using cryo-EM structures of sodium channels (e.g., Nav1.1). Validate predictions with mutagenesis studies on key binding residues (e.g., Leu1014). Compare binding free energies (ΔG) across pyrethroid analogs to explain differential toxicity. Use Markov state models to simulate conformational changes post-binding .

Q. How should researchers address gaps in longitudinal data on this compound’s environmental persistence in tropical vs. temperate regions?

Deploy field sensors for real-time monitoring of this compound residues in soil/water, paired with satellite-derived climate data (precipitation, solar irradiance). Apply mixed-effects models to account for spatial-temporal heterogeneity. Collaborate with open-data repositories to aggregate global datasets and perform meta-regression analyses .

Methodological and Analytical Considerations

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound bioassays?

Use generalized additive models (GAMs) or Bayesian hierarchical models to capture threshold effects and hormesis. Include AIC/BIC criteria for model selection and bootstrapping for confidence intervals. Report EC₂₅, EC₅₀, and EC₉₀ values with 95% credible intervals .

Q. How can machine learning enhance the prediction of this compound’s cross-resistance risks in pest populations?

Train neural networks on genomic datasets (e.g., kdr mutations) and historical resistance reports. Feature-engineer variables like application frequency and pest mobility. Validate models with leave-one-region-out cross-validation and SHAP values to interpret feature importance .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s neurotoxic effects in vertebrate models?

Adhere to ARRIVE 2.0 guidelines for preclinical studies: detail sample sizes, randomization, and blinding protocols. Use open-access platforms (e.g., Zenodo) to share raw electrophysiological data and histopathology images. Disclose funding sources and potential conflicts of interest .

Q. How can researchers reconcile discrepancies between lab-based and field-based efficacy studies of this compound?

Conduct sensitivity analyses to identify confounding factors (e.g., UV degradation, behavioral avoidance). Use structural equation modeling (SEM) to quantify direct/indirect effects. Publish negative results in registered reports to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.